(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

Catalog No.
S8438795
CAS No.
M.F
C9H8BrF2NO2
M. Wt
280.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl...

Product Name

(5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone

IUPAC Name

(5-bromofuran-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C9H8BrF2NO2/c10-7-2-1-6(15-7)8(14)13-4-3-9(11,12)5-13/h1-2H,3-5H2

InChI Key

BGOSOTADEBWQFD-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2=CC=C(O2)Br

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC=C(O2)Br

The compound (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone is a synthetic organic molecule characterized by its unique structural features. It consists of a furan ring substituted with a bromine atom at the 5-position and a pyrrolidine ring that contains two fluorine atoms at the 3-position. The methanone functional group is attached to the pyrrolidine nitrogen, making this compound an interesting candidate for various chemical and biological applications.

The chemical reactivity of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone can be explored through several reaction pathways:

  • Nucleophilic Substitution: The bromine atom on the furan ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The methanone group can be reduced to form corresponding alcohols or other derivatives.
  • Condensation Reactions: The compound may participate in condensation reactions, forming larger molecular structures or polymers.

These reactions can be utilized in synthetic pathways to derive more complex compounds or to modify the biological activity of the parent molecule.

Research indicates that compounds similar to (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone exhibit various biological activities. Specifically, derivatives of furan and pyrrolidine have been studied for their potential as:

  • Anticancer Agents: Some studies suggest that furan-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Pyrrolidine derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Effects: Certain structural analogs have been linked to reduced inflammation in vitro and in vivo.

These biological activities make this compound a candidate for further pharmacological studies.

The synthesis of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone typically involves multi-step synthetic routes:

  • Preparation of Furan Derivative: The furan ring is synthesized through cyclization reactions starting from appropriate precursors such as 2-bromofuran.
  • Pyrrolidine Formation: The pyrrolidine moiety can be introduced via cyclization of an appropriate amine with a suitable carbonyl compound.
  • Final Coupling Reaction: The final step involves coupling the furan derivative with the pyrrolidine derivative, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods ensure high yields and purity of the final product.

The unique structure of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone lends itself to several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Material Science: Its unique properties could be exploited in developing new materials with specific electronic or optical characteristics.
  • Chemical Probes: The compound may act as a chemical probe in biological studies to elucidate mechanisms of action or metabolic pathways.

Interaction studies involving (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone are crucial for understanding its mechanism of action. These studies typically focus on:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Evaluating affinity and selectivity towards various biological receptors.
  • Cellular Assays: Conducting assays to determine cytotoxicity and cellular uptake mechanisms.

These interactions provide insights into the potential therapeutic uses and safety profiles of the compound.

Several compounds share structural similarities with (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone, including:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-furan-2-carboxylic acidFuran ring with a fluorine substituentAntimicrobial
4-Bromo-pyrrolidinePyrrolidine ring with bromine substitutionAnticancer
2-MethylfuranMethyl-substituted furanAntioxidant

Uniqueness

The uniqueness of (5-Bromo-furan-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone lies in its combination of both brominated furan and difluorinated pyrrolidine moieties, which may enhance its biological activity compared to similar compounds lacking these specific substitutions. This structural diversity could lead to novel mechanisms of action and improved efficacy in therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

278.97065 g/mol

Monoisotopic Mass

278.97065 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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